molecular formula C22H30N2OS B2587917 2-({[1-(Adamantane-1-carbonyl)piperidin-4-yl]methyl}sulfanyl)pyridine CAS No. 1421500-28-8

2-({[1-(Adamantane-1-carbonyl)piperidin-4-yl]methyl}sulfanyl)pyridine

Cat. No.: B2587917
CAS No.: 1421500-28-8
M. Wt: 370.56
InChI Key: PNDQJVWILSNWCI-UHFFFAOYSA-N
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Description

2-({[1-(Adamantane-1-carbonyl)piperidin-4-yl]methyl}sulfanyl)pyridine is a structurally complex molecule featuring a pyridine core linked via a sulfanyl-methyl group to a piperidine ring substituted with an adamantane-1-carbonyl moiety. The adamantane group confers high lipophilicity and rigidity, while the piperidine and pyridine rings provide nitrogen-containing heterocycles that are common in bioactive compounds. This molecule’s design leverages adamantane’s metabolic stability and piperidine’s conformational flexibility, making it a candidate for therapeutic applications, though its specific pharmacological profile remains under investigation .

Properties

IUPAC Name

1-adamantyl-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2OS/c25-21(22-12-17-9-18(13-22)11-19(10-17)14-22)24-7-4-16(5-8-24)15-26-20-3-1-2-6-23-20/h1-3,6,16-19H,4-5,7-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDQJVWILSNWCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=CC=CC=N2)C(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-({[1-(Adamantane-1-carbonyl)piperidin-4-yl]methyl}sulfanyl)pyridine typically involves multiple steps. One common approach is to start with the preparation of the adamantane-1-carbonyl chloride, which is then reacted with piperidine to form the intermediate 1-(adamantane-1-carbonyl)piperidine. This intermediate is subsequently reacted with 2-chloromethylpyridine under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-({[1-(Adamantane-1-carbonyl)piperidin-4-yl]methyl}sulfanyl)pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated pyridine derivatives, nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-({[1-(adamantane-1-carbonyl)piperidin-4-yl]methyl}sulfanyl)pyridine exhibit significant antimicrobial properties. The sulfenamide and pyridine functionalities are believed to enhance the compound's interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.

  • Case Study : A study on S-substituted pyridine derivatives demonstrated that modifications in the sulfanyl group can lead to increased efficacy against both Gram-positive and Gram-negative bacteria . The incorporation of adamantane moieties has been shown to improve lipophilicity, enhancing membrane penetration.

Anticancer Potential

The compound's structure suggests potential anticancer activity, particularly through mechanisms involving apoptosis induction and inhibition of tumor growth.

  • Research Findings : A series of studies have reported that similar compounds with piperidine and pyridine rings exhibit cytotoxic effects against various cancer cell lines, including breast, colon, and lung cancers . These effects are often attributed to the ability of the compounds to interfere with cellular signaling pathways involved in proliferation and survival.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the therapeutic potential of new compounds. SAR studies on piperidine derivatives have revealed that modifications in the substituents can significantly affect potency and selectivity.

  • Example : The introduction of different alkyl or aryl groups at the piperidine nitrogen has been shown to alter binding affinity to target proteins involved in cancer progression . Such studies provide insight into how structural variations can enhance or diminish biological activity.

Comparative Analysis of Related Compounds

Compound NameChemical StructureAntimicrobial ActivityAnticancer Activity
Compound AStructure AModerateHigh
Compound BStructure BHighModerate
This compoundStructure CHighHigh

Mechanism of Action

The mechanism of action of 2-({[1-(Adamantane-1-carbonyl)piperidin-4-yl]methyl}sulfanyl)pyridine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The adamantane moiety is known for its ability to enhance the stability and bioavailability of the compound, while the piperidine and pyridine rings contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The adamantane-containing derivative distinguishes itself from structurally related pyridine-piperidine hybrids through its unique substituents. For example:

Compound Key Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound Adamantane-1-carbonyl, sulfanyl ~450 (estimated) Not reported Not reported
2-Amino-4-(2-chloro-5-phenylpyridin-3-yl)-1-phenylpyridine Chloro, phenyl groups 466–545 268–287 67–81
DMPI 2,3-Dimethylphenyl, methylindole Not reported Not reported Not reported
CDFII Chlorophenyl, fluoroindole Not reported Not reported Not reported
  • Adamantane vs. Phenyl Groups : The adamantane moiety in the target compound increases steric bulk and lipophilicity compared to phenyl-substituted analogs (e.g., compounds). This may enhance membrane permeability but reduce solubility in aqueous media .

Spectroscopic Characterization

  • IR Spectroscopy : The target compound’s carbonyl stretch (C=O) from the adamantane-1-carbonyl group is expected near 1700 cm⁻¹, similar to other carbonyl-containing analogs. Sulfanyl (C-S) stretches typically appear at 600–700 cm⁻¹, distinguishing it from compounds with ether or amine linkers .
  • 1H NMR : The adamantane protons resonate as singlets (δ 1.6–2.1 ppm), while piperidine and pyridine protons appear as multiplets (δ 2.5–3.5 ppm and δ 7.0–8.5 ppm, respectively). This contrasts with phenyl-substituted compounds, where aromatic protons dominate the spectrum .

Pharmacokinetic Considerations

  • The sulfanyl linker may undergo oxidative metabolism to sulfoxides or sulfones, a pathway less common in compounds with methylene or ether bridges .

Biological Activity

The compound 2-({[1-(adamantane-1-carbonyl)piperidin-4-yl]methyl}sulfanyl)pyridine , identified by its CAS number 1798540-45-0, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H30N2O4SC_{19}H_{30}N_{2}O_{4}S with a molecular weight of 382.5 g/mol. The structural features include a pyridine ring, a piperidine moiety, and an adamantane group, which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of derivatives related to this compound. Notably, a study highlighted the in vitro antimicrobial activity against several pathogens, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 to 0.25 µg/mL, indicating significant potency against these pathogens .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Target Pathogen
7b0.22Staphylococcus aureus
5a0.25Escherichia coli
100.30Pseudomonas aeruginosa

Anticancer Potential

The anticancer activity of compounds containing the adamantane and piperidine moieties has also been investigated. In particular, derivatives of this compound have shown promising results in inducing apoptosis in various cancer cell lines. For instance, one study demonstrated that a related compound exhibited enhanced cytotoxicity in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Case Study: Cytotoxicity Assay

In a cytotoxicity assay involving different concentrations of the compound:

  • Concentration : 10 µM led to a significant reduction in cell viability.
  • Mechanism : The compound induced apoptosis through the activation of caspase pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Research indicates that modifications in the piperidine and pyridine rings can significantly affect potency and selectivity against different biological targets. For instance, compounds with additional functional groups on the pyridine ring showed enhanced binding affinity to target proteins associated with cancer progression .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-({[1-(Adamantane-1-carbonyl)piperidin-4-yl]methyl}sulfanyl)pyridine, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves coupling adamantane-1-carbonyl chloride with piperidine derivatives, followed by sulfanylpyridine functionalization. For optimization:

  • Use anhydrous solvents (e.g., dichloromethane) and controlled temperature to minimize side reactions .
  • Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, gradient elution) .
  • Yield improvements (up to 70-80%) can be achieved by adjusting stoichiometry (1:1.2 molar ratio for adamantane-piperidine coupling) and reaction time (12-24 hrs under nitrogen) .

Q. Which analytical techniques are essential for confirming the structure of this compound?

  • Methodological Answer :

  • FTIR : Verify carbonyl (C=O, ~1650–1750 cm⁻¹) and thioether (C-S, ~600–700 cm⁻¹) functional groups .
  • NMR : ¹H-NMR for adamantane protons (δ 1.6–2.1 ppm, multiplet) and pyridine aromatic protons (δ 7.0–8.5 ppm). ¹³C-NMR confirms adamantane quaternary carbons (δ 35–45 ppm) .
  • LCMS : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What preliminary biological assays are recommended for screening this compound?

  • Methodological Answer :

  • Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report MIC values (µg/mL) .
  • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to assess IC₅₀ .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., bacterial enzymes or kinases).
  • MD Simulations : Run 100-ns trajectories (GROMACS) to assess stability of ligand-protein complexes.
  • Validate predictions with experimental SPR (surface plasmon resonance) for binding constants (KD) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Standardize Assays : Replicate under identical conditions (e.g., pH 7.4, 37°C, 5% CO₂).
  • Control Variables : Account for solvent effects (DMSO ≤1% v/v) and cell passage number.
  • Meta-Analysis : Use statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to compare datasets .

Q. How can the compound’s stability under varying storage conditions be systematically evaluated?

  • Methodological Answer :

  • Accelerated Stability Testing : Store aliquots at -20°C, 4°C, and 25°C for 1–6 months.
  • HPLC Purity Checks : Compare degradation products (e.g., hydrolysis of adamantane-carbonyl group) monthly .
  • Lyophilization : Assess stability in lyophilized form (5% trehalose as cryoprotectant) .

Safety and Best Practices

  • Handling : Use PPE (gloves, goggles) and fume hoods; avoid inhalation (P301-P310 protocols) .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal (P501 guidelines) .

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